AB-Meca

描述

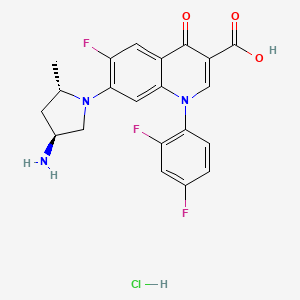

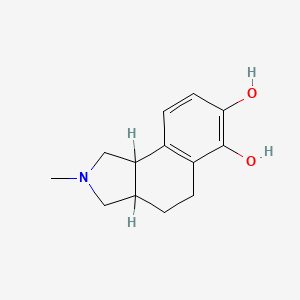

AB-Meca is a high affinity A3 adenosine receptor agonist . It has a binding Ki of 430.5 nM for human A3 receptors in CHO cells . AB-Meca can enhance plasma histamine level .

Molecular Structure Analysis

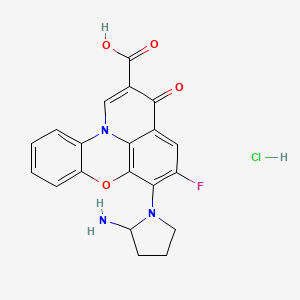

The molecular formula of AB-Meca is C18H21N7O4 . It has a molecular weight of 399.4 g/mol . The IUPAC name is (2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide .

Physical And Chemical Properties Analysis

AB-Meca has a molecular weight of 399.4 g/mol . It has 5 hydrogen bond donors and 9 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.4 .

科学研究应用

Lung Cancer Treatment

AB-Meca has been studied for its potential in treating lung cancer . It acts as an agonist for the A3 Adenosine Receptor (A3AR), which is upregulated in various tumor cells . The study found that AB-Meca had a higher binding energy with TNF-α, which led to a reduction in tumor growth in a lung cancer in vivo model . This suggests that AB-Meca could be an effective therapy for lung cancer .

Inhibition of TNF-α Production

AB-Meca has been found to inhibit LPS-induced TNF-α production in primary cultured human lung macrophages . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. Therefore, AB-Meca could potentially be used in the treatment of diseases where TNF-α plays a detrimental role.

Contraction of Isolated Guinea Pig Trachea

AB-Meca has been observed to increase the contraction of isolated guinea pig trachea ex vivo when used at a concentration of 0.1 μM . This suggests that AB-Meca could potentially be used in research related to respiratory diseases.

Synergistic Antimicrobial Activity

Research has shown that AB-Meca, when combined with certain antibiotics, exhibits vigorous antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) strains . This suggests that AB-Meca could potentially be used in the treatment of bacterial infections, particularly those caused by MRSA.

Modulation of mecA Gene Expression

AB-Meca has been found to modulate the expression of the mecA gene in MRSA . The mecA gene is responsible for methicillin resistance in staphylococci, so this finding could have significant implications for the treatment of MRSA infections.

作用机制

Target of Action

AB-Meca is a high-affinity agonist for the A3 adenosine receptor . The A3 adenosine receptor is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes .

Mode of Action

AB-Meca interacts with the A3 adenosine receptor, enhancing its activity . This interaction results in a change in the receptor’s conformation, which can influence the receptor’s ability to bind to other molecules and transmit signals . The binding of AB-Meca to the A3 adenosine receptor is thought to slow the kinetics of orthosteric ligand binding, reducing the rate of formation of ligand-receptor complexes .

Biochemical Pathways

The activation of the A3 adenosine receptor by AB-Meca can affect various biochemical pathways. For instance, it can enhance plasma histamine levels . Histamine is a key mediator of inflammation and allergic reactions, suggesting that AB-Meca could potentially influence these processes.

Pharmacokinetics

The compound’s high affinity for the a3 adenosine receptor suggests that it may have good bioavailability .

Result of Action

The activation of the A3 adenosine receptor by AB-Meca can have various molecular and cellular effects. For example, it can enhance plasma histamine levels , which can influence immune responses and inflammation. Additionally, AB-Meca has been shown to have anti-proliferative effects on various types of tumors .

属性

IUPAC Name |

(2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYMCRRFCMRFKB-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415501 | |

| Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AB-Meca | |

CAS RN |

152918-26-8 | |

| Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid](/img/structure/B1666393.png)

![3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid](/img/structure/B1666395.png)

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)

![ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1666405.png)

![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)